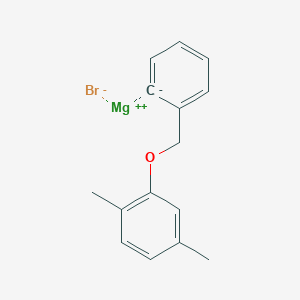

2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide

CAS No.: 236109-95-8

Cat. No.: VC11655955

Molecular Formula: C15H15BrMgO

Molecular Weight: 315.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 236109-95-8 |

|---|---|

| Molecular Formula | C15H15BrMgO |

| Molecular Weight | 315.49 g/mol |

| IUPAC Name | magnesium;1,4-dimethyl-2-(phenylmethoxy)benzene;bromide |

| Standard InChI | InChI=1S/C15H15O.BrH.Mg/c1-12-8-9-13(2)15(10-12)16-11-14-6-4-3-5-7-14;;/h3-6,8-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | IAPHVKQSIQGKLI-UHFFFAOYSA-M |

| SMILES | CC1=CC(=C(C=C1)C)OCC2=CC=CC=[C-]2.[Mg+2].[Br-] |

| Canonical SMILES | CC1=CC(=C(C=C1)C)OCC2=CC=CC=[C-]2.[Mg+2].[Br-] |

Introduction

2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds and are known for their strong nucleophilic and basic properties. Despite the lack of extensive literature specifically on this compound, understanding its structure and potential applications can be inferred from its similarity to other Grignard reagents like phenylmagnesium bromide.

Synthesis and Preparation

The synthesis of Grignard reagents typically involves the reaction of an alkyl or aryl halide with magnesium metal in an aprotic solvent. For 2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide, the preparation would likely involve treating a suitable halide precursor with magnesium in a solvent like THF.

textHalide Precursor + Mg → Grignard Reagent

A small amount of iodine or another activating agent may be used to initiate the reaction by exposing fresh magnesium surface.

Applications in Organic Synthesis

Grignard reagents are versatile tools in organic synthesis, used for adding alkyl or aryl groups to carbonyl compounds, forming new carbon-carbon bonds, and reacting with carbon dioxide to produce carboxylic acids. The specific applications of 2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide would depend on its reactivity with various substrates, potentially including:

-

Addition to Carbonyls: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

-

Reaction with CO2: Produces carboxylic acids upon reaction with carbon dioxide followed by acidic workup.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume